Acid-PEG5-NHS ester

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Acid-PEG5-NHS ester involves the reaction of polyethylene glycol with a carboxylic acid and N-hydroxysuccinimide ester. The process typically requires the activation of the carboxylic acid group using reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) . The reaction is carried out under mild conditions, usually at room temperature, to form a stable amide bond .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product . The compound is typically produced in bulk and stored at low temperatures to maintain its stability .

Análisis De Reacciones Químicas

Types of Reactions

Acid-PEG5-NHS ester primarily undergoes substitution reactions, where the NHS ester reacts with primary amines to form stable amide bonds . This reaction is highly efficient and specific, occurring under mild conditions (pH 7-9) .

Common Reagents and Conditions

The common reagents used in reactions involving this compound include primary amines, EDC, and HATU . The reactions are typically carried out in aqueous media at room temperature, ensuring high efficiency and yield .

Major Products Formed

The major products formed from reactions involving this compound are amide-linked conjugates. These conjugates are stable and retain the functional properties of the original molecules, making them useful in various applications .

Aplicaciones Científicas De Investigación

Key Applications

-

Protein Modification and Labeling

- Acid-PEG5-NHS ester is widely used to modify proteins by forming stable amide bonds with primary amines present in amino acids such as lysine. This is achieved through nucleophilic substitution reactions, releasing N-hydroxysuccinimide and resulting in a stable conjugate .

- The ability to label proteins enhances their utility in various assays, including enzyme-linked immunosorbent assays (ELISAs) and fluorescence microscopy.

-

Bioconjugation Techniques

- The compound serves as an effective linker in bioconjugation strategies, allowing for the attachment of drugs, peptides, or other biomolecules to proteins or surfaces .

- It enables the creation of complex bioconjugates that can be utilized in targeted drug delivery systems or diagnostic applications.

-

Nanoparticle Functionalization

- This compound is employed to functionalize nanoparticles, improving their stability and solubility in biological environments. This application is crucial for developing nanoparticles used in drug delivery and imaging .

- The PEG spacer minimizes steric hindrance, facilitating better interaction with biological targets.

-

Crosslinking Reagents

- This compound acts as a crosslinker for proteins or peptides, enabling studies of protein interactions and structural analyses. The NHS ester reacts with amine groups to form covalent bonds, which are essential for stabilizing protein complexes during experimental procedures .

- Crosslinking can be applied in various contexts, including immunohistochemistry and proteomics.

Case Study 1: Protein Conjugation for Drug Delivery

In a study aimed at enhancing the delivery of therapeutic agents, researchers utilized this compound to conjugate a cytotoxic drug to an antibody. The resulting bioconjugate demonstrated improved solubility and stability compared to unconjugated forms, leading to enhanced efficacy in targeting cancer cells .

Case Study 2: Development of Diagnostic Assays

This compound has been instrumental in developing sensitive diagnostic assays. By labeling antibodies with this compound, researchers achieved higher sensitivity in detecting biomarkers associated with diseases such as cancer and infectious diseases .

Advantages of Using this compound

- Enhanced Solubility : The PEG component significantly increases the water solubility of conjugated molecules, reducing aggregation.

- Stable Conjugation : Forms robust amide bonds that enhance the longevity and reliability of the conjugates.

- Versatile Reactivity : Reacts efficiently with various amine-containing biomolecules, including proteins and oligonucleotides .

- Biocompatibility : PEG is known for its excellent biocompatibility, making it suitable for in vivo applications.

Mecanismo De Acción

The mechanism of action of Acid-PEG5-NHS ester involves the formation of amide bonds through the reaction of the NHS ester with primary amines . This reaction is facilitated by the hydrophilic polyethylene glycol spacer, which increases the solubility and accessibility of the reactive groups . The resulting conjugates exhibit enhanced stability, reduced immunogenicity, and increased hydrodynamic volume, making them suitable for various applications .

Comparación Con Compuestos Similares

Similar Compounds

Alkyne-PEG5-NHS ester: Contains an alkyne group instead of a carboxylic acid, used in click chemistry reactions.

Bis(NHS)PEG5: Contains NHS esters at both ends, used for cross-linking between primary amines.

Uniqueness

Acid-PEG5-NHS ester is unique due to its single NHS ester and carboxylic acid groups, allowing for greater control over conjugation reactions . The hydrophilic polyethylene glycol spacer also provides additional benefits such as increased solubility and reduced immunogenicity .

Actividad Biológica

Acid-PEG5-NHS ester is a significant compound in bioconjugation, primarily used for its ability to facilitate the attachment of biomolecules through stable amide bonds. This article delves into its biological activity, including its applications, mechanisms, and relevant research findings.

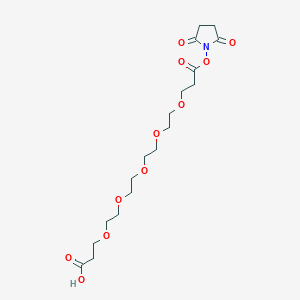

Chemical Structure and Properties

Chemical Composition:

- Molecular Formula: C18H29NO11

- Molecular Weight: 435.4 g/mol

- CAS Number: 1343476-41-4

- Purity: ≥95%

Functional Groups:

- Contains a N-hydroxysuccinimide (NHS) group and a carboxylic acid (COOH) group linked through a polyethylene glycol (PEG) chain. This structure enhances the solubility of the compound in aqueous environments, making it suitable for biological applications .

This compound acts as a non-cleavable linker in bioconjugation reactions. The NHS group is highly reactive towards primary amines, allowing for the formation of stable amide bonds. The carboxylic acid can also react with amines in the presence of coupling agents like EDC or DCC, facilitating the conjugation of proteins, peptides, or other biomolecules .

Applications in Bioconjugation

-

Protein Labeling:

- This compound is commonly utilized to label proteins and peptides by reacting with their amine groups. This process is vital in creating bioconjugates for therapeutic and diagnostic purposes.

-

Drug Delivery Systems:

- The compound's PEG component enhances drug solubility and circulation time in biological systems, making it an ideal candidate for drug delivery applications.

- Diagnostics:

Case Studies

-

Activity-Based Protein Profiling (ABPP):

A study demonstrated that NHS-esters could be employed as probes to map reactive sites on proteins, identifying over 3000 probe-modified peptides in mouse liver proteomes. Notably, approximately 50% of these modifications occurred at lysine residues, with significant modifications also observed at serines and threonines . -

In Vivo Applications:

Research involving radiolabeled conjugates using this compound showed promising results for tumor imaging in xenograft models. The compounds exhibited high stability and hydrophilicity, leading to effective targeting of specific receptors associated with cancer cells .

Comparative Data

The following table summarizes key properties and findings related to this compound compared to similar compounds:

| Property/Compound | This compound | Other NHS Esters |

|---|---|---|

| Molecular Weight | 435.4 g/mol | Varies (e.g., 604.61 g/mol for Tetrazine-PEG5-NHS) |

| Solubility | High (aqueous media) | Varies |

| Reactivity | High (with amines) | High |

| Stability | Non-cleavable | Varies |

| Applications | Drug delivery, diagnostics | Broad bioconjugation uses |

Propiedades

IUPAC Name |

3-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO11/c20-15-1-2-16(21)19(15)30-18(24)4-6-26-8-10-28-12-14-29-13-11-27-9-7-25-5-3-17(22)23/h1-14H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMACGMMKGUAJOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.